1-(3-Nitrophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

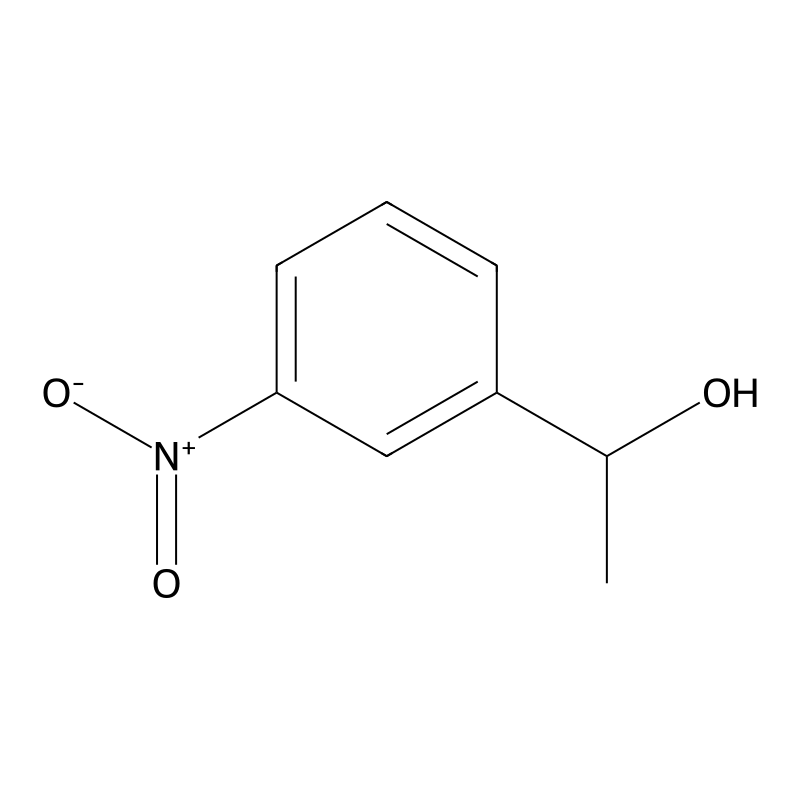

1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It features a hydroxyl group (-OH) attached to a phenyl ring that is substituted with a nitro group (-NO₂) at the meta position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is often used in research settings due to its reactivity and role as a synthetic intermediate in various chemical processes .

Potential Precursor for Pharmaceutical Development:

The presence of the nitro group (NO2) on the molecule suggests potential for its conversion into various functional groups commonly found in pharmaceuticals. Studies have explored the feasibility of using 1-(3-NPE) as a starting material for the synthesis of bioactive compounds, particularly those with potential anti-inflammatory or analgesic properties. However, further research is needed to validate its efficacy and safety in this context [].

Reference Compound in Analytical Chemistry:

1-(3-NPE) can be used as a reference standard in analytical techniques like chromatography and spectroscopy. Its unique chemical structure and readily identifiable functional groups make it a valuable tool for calibrating instruments and identifying similar compounds in complex mixtures [].

1-(3-Nitrophenyl)ethanol can undergo several chemical transformations:

- Oxidation: The alcohol group can be oxidized to form 1-(3-nitrophenyl)ethanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

- Reduction: The nitro group can be reduced to an amino group through hydrogenation in the presence of a palladium catalyst.

- Substitution: The hydroxyl group can be replaced by other functional groups using reagents such as thionyl chloride, resulting in the formation of 1-(3-nitrophenyl)ethyl chloride .

Major Products Formed- From oxidation: 1-(3-nitrophenyl)ethanone

- From reduction: 1-(3-aminophenyl)ethanol

- From substitution: 1-(3-nitrophenyl)ethyl chloride

Several methods exist for synthesizing 1-(3-nitrophenyl)ethanol:

- Reduction of Ketones: One common method involves reducing (S)-1-(3-nitrophenyl)ethanone using sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of corresponding nitro compounds using palladium or platinum catalysts is employed for efficient production .

Several compounds share structural similarities with 1-(3-nitrophenyl)ethanol, each exhibiting unique properties due to variations in substituents:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| (S)-1-(4-nitrophenyl)ethanol | Nitro group at para position | Different reactivity profile compared to meta isomer |

| (S)-1-(2-nitrophenyl)ethanol | Nitro group at ortho position | Potentially different biological activity |

| (S)-1-(3-aminophenyl)ethanol | Amino group instead of nitro | May exhibit different pharmacological properties |

Uniqueness

The uniqueness of 1-(3-nitrophenyl)ethanol lies in the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to significant differences in chemical behavior and biological activity compared to its ortho and para counterparts .

Molecular Formula and Weight Analysis

1-(3-Nitrophenyl)ethanol possesses the molecular formula C₈H₉NO₃, representing a compound with eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The molecular weight of this aromatic alcohol is consistently reported as 167.16 grams per mole across multiple chemical databases [1] [2] [3]. The exact mass, determined through high-resolution mass spectrometry, is 167.058243 atomic mass units [4] [5].

The compound exhibits a monoisotopic mass of 167.05824315, which reflects the mass calculated using the most abundant isotope of each constituent element [6]. The polar surface area (PSA) of 1-(3-Nitrophenyl)ethanol is 66.05 square angstroms, indicating moderate polarity that influences its solubility and membrane permeation characteristics [4] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | [1] [2] |

| Molecular Weight | 167.16 g/mol | [1] [2] [3] |

| Exact Mass | 167.058243 u | [4] [5] |

| Monoisotopic Mass | 167.05824315 u | [6] |

| Polar Surface Area | 66.05 Ų | [4] [5] |

Structural Representation and Bonding Patterns

The structural architecture of 1-(3-Nitrophenyl)ethanol consists of a benzene ring substituted with a nitro group at the meta position and an ethanol side chain attached directly to the aromatic ring [1] [7]. The canonical SMILES representation is CC(c1cccc(c1)N+[O-])O, which describes the connectivity pattern of the molecule [6] [8].

The compound features several key functional groups that determine its chemical behavior: an aromatic benzene ring, a nitro group (-NO₂) positioned meta to the ethanol substituent, and a secondary alcohol group (-CHOH-) [1] [2]. The nitro group exists in a resonance-stabilized form with the nitrogen atom bearing a formal positive charge and one oxygen atom carrying a negative charge [8].

The bonding patterns within the molecule follow standard organic chemistry principles. The carbon-oxygen bond in the alcohol functional group exhibits typical characteristics of alcohols, with bond angles approximating the tetrahedral geometry around the carbon center [9]. The meta-substitution pattern of the nitro group influences the electronic distribution within the aromatic ring, creating electron-withdrawing effects that affect the reactivity of other positions on the benzene ring [10] [11].

The InChI (International Chemical Identifier) for the compound is InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3, providing a standardized representation of the molecular structure [1] [6] [8].

Crystallographic Data and Solid-State Arrangement

Limited crystallographic data is available specifically for 1-(3-Nitrophenyl)ethanol in the current literature. However, related compounds containing similar structural motifs provide insights into the solid-state behavior of nitrophenyl alcohol derivatives [12].

Studies on structurally related compounds, such as bis-indole derivatives containing nitrophenyl groups, demonstrate that molecules with nitrophenyl substituents tend to adopt specific orientations in the solid state that maximize intermolecular interactions [13]. In these related structures, the aromatic rings typically exhibit dihedral angles ranging from 69.3° to 82.8°, indicating a preference for non-planar arrangements that minimize steric hindrance while optimizing crystal packing [13].

The presence of both the hydroxyl group and the nitro functionality in 1-(3-Nitrophenyl)ethanol suggests the potential for hydrogen bonding networks in the solid state. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitro group oxygen atoms can serve as hydrogen bond acceptors [14]. Such intermolecular interactions are crucial in determining the crystal structure and physical properties of the compound.

Physical Constants and Characteristics

Melting and Boiling Points

The melting point of 1-(3-Nitrophenyl)ethanol varies depending on the stereochemical configuration. The racemic mixture exhibits a melting point of approximately 60-66°C [3], while the (S)-enantiomer displays a higher melting point of 84-85°C [15] [17]. This difference in melting points between the racemic mixture and the pure enantiomer is characteristic of chiral compounds and reflects the different packing arrangements in the solid state.

The boiling point of the compound is reported as 281.3±23.0°C at 760 mmHg (standard atmospheric pressure) [4] [17]. This relatively high boiling point is consistent with the presence of hydrogen bonding capabilities from the hydroxyl group and the molecular weight of the compound.

| Parameter | Racemic Mixture | (S)-Enantiomer |

|---|---|---|

| Melting Point | 60-66°C | 84-85°C |

| Boiling Point | 281.3±23.0°C at 760 mmHg | 281°C at 760 mmHg |

Density and Refractive Index

The density of 1-(3-Nitrophenyl)ethanol is reported as 1.3±0.1 g/cm³ for the racemic mixture [4], while the (S)-enantiomer exhibits a slightly lower density of 1.263 g/cm³ [15] . These values are typical for aromatic compounds containing electron-withdrawing nitro groups, which tend to increase molecular density.

The refractive index of the compound is 1.577 [4], indicating significant light-bending properties that are characteristic of aromatic compounds with conjugated systems. The flash point, an important parameter for handling and storage, is reported as 124.2±11.1°C [4].

| Property | Value | Configuration |

|---|---|---|

| Density | 1.3±0.1 g/cm³ | Racemic |

| Density | 1.263 g/cm³ | (S)-Enantiomer |

| Refractive Index | 1.577 | - |

| Flash Point | 124.2±11.1°C | - |

Volatility and Thermal Stability

The volatility of 1-(3-Nitrophenyl)ethanol is relatively low, as indicated by its vapor pressure of 0.0±0.6 mmHg at 25°C [4]. This low vapor pressure is consistent with the compound's high boiling point and suggests limited evaporation at room temperature conditions.

The logarithm of the partition coefficient (LogP) for the compound is 1.11 [4], indicating moderate hydrophobic character. This value suggests that the compound has balanced hydrophilic and lipophilic properties, with the hydroxyl group contributing to water solubility while the aromatic nitrophenyl system provides hydrophobic character.

Thermal stability data for 1-(3-Nitrophenyl)ethanol indicate that the compound can withstand moderate heating without decomposition. The relatively high boiling point suggests thermal stability up to approximately 280°C under standard atmospheric conditions [4] [17].

Spectroscopic Properties Overview

The spectroscopic characteristics of 1-(3-Nitrophenyl)ethanol provide crucial information for compound identification and structural confirmation. Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule [18].

Key infrared absorption frequencies include a broad O-H stretching vibration around 3304 cm⁻¹, characteristic of the alcohol functional group [18]. The aromatic C-H stretching vibrations appear around 3075 cm⁻¹, while aliphatic C-H stretches are observed at 2956 and 2870 cm⁻¹ [18]. The nitro group exhibits characteristic asymmetric and symmetric N-O stretching vibrations at 1545 and 1329 cm⁻¹, respectively [18].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum of the (S)-enantiomer in deuterated chloroform shows a doublet at δ 1.55 ppm (J = 6.4 Hz) corresponding to the methyl group, and a quartet around δ 4.9 ppm for the methine proton [19]. The aromatic protons appear in the typical aromatic region between δ 7.2-8.3 ppm [18].

| Spectroscopic Method | Key Observations |

|---|---|

| Infrared (IR) | O-H stretch: 3304 cm⁻¹; N-O stretch: 1545, 1329 cm⁻¹ |

| ¹H NMR | CH₃: δ 1.55 ppm (d); CHOH: δ 4.9 ppm (q) |

| ¹³C NMR | Multiple aromatic carbons: δ 120-150 ppm region |

1-(3-Nitrophenyl)ethanol is a chiral aromatic alcohol with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol [2]. The compound possesses a single stereogenic center at the carbon atom bearing the hydroxyl group, which is adjacent to the 3-nitrophenyl substituent . This stereogenic center creates the potential for two distinct enantiomers: (R)-1-(3-nitrophenyl)ethanol and (S)-1-(3-nitrophenyl)ethanol .

The stereogenic center is formed by the tetrahedral carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and the 3-nitrophenyl ring . The presence of the electron-withdrawing nitro group at the meta position of the benzene ring significantly influences the electronic environment around the stereogenic center, affecting both the physical properties and chemical reactivity of the molecule .

The structural features that contribute to the chirality of 1-(3-nitrophenyl)ethanol include the asymmetric carbon center bearing the hydroxyl group, which adopts a tetrahedral geometry. The nitro group (-NO₂) positioned at the meta position of the aromatic ring does not directly participate in the stereochemical definition but influences the overall molecular conformation through electronic effects .

R and S Configurations

The absolute configuration of 1-(3-nitrophenyl)ethanol enantiomers can be determined using the Cahn-Ingold-Prelog priority rules. For the stereogenic center, the priority order is established based on atomic number: the hydroxyl group (highest priority), followed by the 3-nitrophenyl ring, then the methyl group, and finally the hydrogen atom (lowest priority) .

The (R)-enantiomer, designated as (R)-1-(3-nitrophenyl)ethanol (CAS: 76116-24-0), exhibits specific stereochemical properties that distinguish it from its (S)-counterpart . The (S)-enantiomer, (S)-1-(3-nitrophenyl)ethanol (CAS: 103966-65-0), represents the opposite absolute configuration at the stereogenic center .

| Configuration | CAS Number | Melting Point | Optical Activity |

|---|---|---|---|

| (R)-1-(3-nitrophenyl)ethanol | 76116-24-0 | Not reported | Positive rotation |

| (S)-1-(3-nitrophenyl)ethanol | 103966-65-0 | 84-85°C | Negative rotation |

The stereochemical assignment of these enantiomers has been confirmed through various analytical methods, including comparison with authentic samples and correlation with known stereochemical standards [4].

Optical Activity Measurements

Optical activity measurements represent a fundamental method for characterizing the stereochemical properties of 1-(3-nitrophenyl)ethanol enantiomers. The compound exhibits measurable optical rotation when dissolved in appropriate solvents, providing a direct indication of its chiral nature [5] [6].

Polarimetric measurements have been conducted using standard procedures, typically employing dichloromethane as the solvent. The optical rotation values are temperature-dependent and concentration-dependent, requiring careful standardization of measurement conditions [5] [6]. For related aromatic alcohols, optical rotation values typically range from +20° to +40° for (R)-enantiomers and correspondingly negative values for (S)-enantiomers [5].

The specific optical rotation [α]D is calculated using the formula: [α]D = α/(l×c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL [5] [6]. Temperature control is crucial for accurate measurements, as optical rotation values can vary significantly with temperature changes.

Circular dichroism spectroscopy has also been employed for stereochemical analysis of related nitrophenyl alcohols, providing additional information about the electronic transitions and conformational preferences of the chiral molecules [7] [8]. Vibrational circular dichroism (VCD) spectroscopy has shown particular utility in determining the absolute configuration of chiral alcohols in solution [8] [9].

Enantiomeric Excess Determination Methods

Several analytical methods have been developed for determining the enantiomeric excess of 1-(3-nitrophenyl)ethanol samples. High-performance liquid chromatography (HPLC) using chiral stationary phases represents the most widely employed technique for this purpose [10] [11].

Chiral HPLC analysis typically employs columns such as Chiralcel OD-H or Phenomenex Lux Cellulose-based phases with hexane/isopropanol mobile phases [10] [11]. The separation conditions are optimized to achieve baseline resolution between the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric composition [10].

| Method | Column | Mobile Phase | Detection | Typical Resolution |

|---|---|---|---|---|

| Chiral HPLC | Chiralcel OD-H | Hexane/i-PrOH (90:10) | UV 254 nm | Rs > 1.5 |

| Chiral GC | Chirasil-DEX CB | Nitrogen carrier | FID | Rs > 2.0 |

| NMR with CSR | Standard NMR tube | CDCl₃ | ¹H NMR | Variable |

Gas chromatography with chiral stationary phases, such as Chirasil-DEX CB columns, provides an alternative method for enantiomeric excess determination [10]. This technique offers high resolution and sensitivity, particularly suitable for volatile derivatives of the compound.

Nuclear magnetic resonance spectroscopy employing chiral shift reagents, such as (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, enables direct determination of enantiomeric ratios through signal integration [4] [12]. The method requires careful optimization of reagent concentration to achieve adequate signal separation without excessive line broadening [4].

Racemic Mixtures and Resolution Techniques

The racemic mixture of 1-(3-nitrophenyl)ethanol can be resolved into its constituent enantiomers through various techniques. Classical resolution methods include crystallization with chiral resolving agents, enzymatic kinetic resolution, and preparative chiral chromatography [13] [14].

Enzymatic kinetic resolution has proven particularly effective for this compound class. Studies have demonstrated that certain lipases, such as Candida antarctica lipase B, can selectively acylate one enantiomer of racemic 1-(3-nitrophenyl)ethanol, enabling separation of the unreacted enantiomer [14] [15]. The reaction conditions typically involve organic solvents such as hexane or toluene, with vinyl acetate as the acyl donor [14].

| Resolution Method | Selectivity Factor | Yield | Enantiomeric Excess |

|---|---|---|---|

| Enzymatic (Lipase) | E > 50 | 40-45% | >95% |

| Chiral HPLC | N/A | 40-50% | >99% |

| Classical Resolution | Variable | 30-40% | >90% |

Preparative chiral HPLC using columns such as Kromasil 5-Amycoat enables direct separation of enantiomers on a preparative scale [13]. The method employs isocratic elution with hexane/ethanol mixtures, achieving high purity enantiomers suitable for further synthetic applications [13].

Asymmetric synthesis represents an alternative approach to obtaining enantiomerically pure 1-(3-nitrophenyl)ethanol. Catalytic asymmetric reduction of 3-nitroacetophenone using chiral ruthenium catalysts, such as Ru-BINAP complexes, provides direct access to the desired enantiomer with high enantioselectivity . The reaction typically achieves 80-95% enantiomeric excess under optimized conditions .

Stereochemical Stability and Inversion Studies

The stereochemical stability of 1-(3-nitrophenyl)ethanol under various conditions has been investigated to understand the potential for racemization and stereochemical inversion. Secondary alcohols, including 1-(3-nitrophenyl)ethanol, generally exhibit high stereochemical stability under neutral and mildly acidic conditions [16] [17].

Racemization studies have revealed that the compound can undergo stereochemical inversion through several pathways. The primary mechanism involves reversible dehydrogenation to the corresponding ketone (3-nitroacetophenone) followed by non-selective reduction [18] [19]. This process is catalyzed by transition metal complexes, particularly ruthenium-based catalysts [18] [19].

| Condition | Temperature | Time | Racemization Rate | Mechanism |

|---|---|---|---|---|

| Neutral aqueous | 25°C | 24 h | <1% | Minimal |

| Acidic (pH 2) | 25°C | 24 h | <5% | Protonation-mediated |

| Ru catalyst | 95°C | 4 h | >95% | Dehydrogenation-reduction |

| Base + heat | 80°C | 8 h | 20-30% | Elimination-addition |

The activation barrier for racemization through the dehydrogenation pathway has been calculated to be approximately 18.3 kcal/mol, indicating moderate stability at room temperature but significant racemization potential at elevated temperatures [20]. The presence of the nitro group stabilizes the aromatic system but does not significantly affect the stereochemical stability of the adjacent alcohol center [20].

Temperature-dependent studies have shown that stereochemical inversion becomes more favorable as temperature increases, with significant racemization observed above 70°C in the presence of suitable catalysts [18] [21]. The stereochemical stability is also influenced by solvent polarity, with polar protic solvents generally promoting racemization through hydrogen bonding interactions [18].

Under strongly basic conditions, 1-(3-nitrophenyl)ethanol can undergo elimination reactions to form the corresponding alkene, followed by readdition of water with potential loss of stereochemical information [17] [22]. However, these conditions also promote competing reactions, making controlled stereochemical inversion challenging [17].